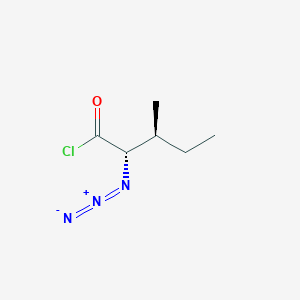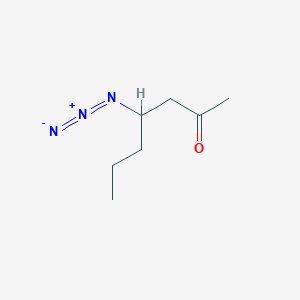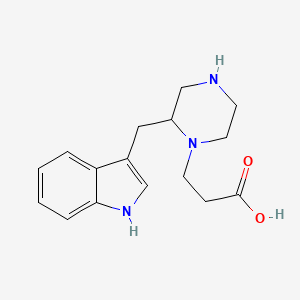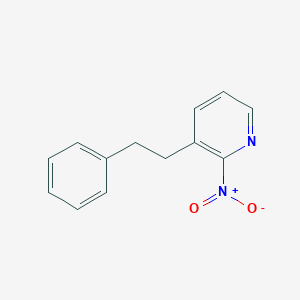![molecular formula C29H33FO B14183122 1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene CAS No. 923033-89-0](/img/structure/B14183122.png)
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is a synthetic compound that belongs to the class of liquid crystal monomers. These compounds are widely used in liquid crystal display devices such as televisions, smartphones, and personal computers due to their unique anisotropic properties . The compound’s structure includes a diphenyl backbone with ethoxy, fluoro, and propylcyclohexyl substituents, which contribute to its liquid crystalline behavior.
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-bromoanisole with ethyl iodide in the presence of a base such as potassium carbonate to form 4-ethoxybromobenzene.
Introduction of the Fluoro Group: The 4-ethoxybromobenzene is then subjected to a fluorination reaction using a fluorinating agent such as cesium fluoride to yield 1-(4-ethoxyphenyl)-2-fluorobenzene.
Coupling with Propylcyclohexylbenzene: The final step involves a coupling reaction between 1-(4-ethoxyphenyl)-2-fluorobenzene and 4-(4-propylcyclohexyl)phenylboronic acid using a palladium catalyst under Suzuki coupling conditions
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, converting it to a hydroxyl group under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:
Biology: The compound’s unique properties make it useful in the study of cell membrane interactions and the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form ordered structures.
Mechanism of Action
The mechanism by which 1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene exerts its effects is primarily related to its liquid crystalline properties. The compound aligns in specific orientations under the influence of electric or magnetic fields, which is crucial for its function in display technologies. The molecular targets include the alignment layers in liquid crystal displays, and the pathways involved are related to the compound’s interaction with these layers to produce the desired optical effects .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene can be compared with other liquid crystal monomers such as:
- 1-ethyl-4-(4-(4-propylcyclohexyl)phenyl)benzene
- 4′′-ethyl-2′-fluoro-4-propyl-1,1′:4′,1′′-terphenyl
- 1-[(4-ethoxyphenyl)ethynyl]-4-(4-trans-propylcyclohexyl)benzene .
These compounds share similar structural features but differ in their substituents, which can affect their liquid crystalline properties and applications. The uniqueness of this compound lies in its specific combination of ethoxy, fluoro, and propylcyclohexyl groups, which contribute to its distinct behavior in liquid crystal applications.
Properties
CAS No. |
923033-89-0 |
|---|---|
Molecular Formula |
C29H33FO |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C29H33FO/c1-3-5-21-6-8-22(9-7-21)23-10-12-24(13-11-23)26-16-19-28(29(30)20-26)25-14-17-27(18-15-25)31-4-2/h10-22H,3-9H2,1-2H3 |
InChI Key |
LLZOFZKEHKZRBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)C4=CC=C(C=C4)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)


![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)
![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)




![1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14183089.png)

![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)

